Cas no 219954-63-9 (Salicylaldehyde thiosemicarbazone palladium(II) chloride)
Salicylaldehyde thiosemicarbazone palladium(II) chloride Chemical and Physical Properties
Names and Identifiers
-
- Salicylaldehyde thiosemicarbazone palladium(II) chloride
- dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea
- Palladium,chloro[2-[[2-(hydroxy-kO)phenyl]methylene]hydrazinecarbothioamidato-kN2,kS]-, (SP-4-...
- Palladium,chloro[2-[[2-(hydroxy-kO)phenyl]methylene]hydrazinecarbothioamidato-kN2,kS]-, (SP-4-4)-
- Salicylaldehydethiosemicarbazonepalladium(II)chloride
- [(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride
- 219954-63-9
- DTXSID50724865
- 2-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide--dichloropalladium (1/1)
- Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea
-
- MDL: MFCD15144742
- Inchi: 1S/C8H9N3OS.2ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;;/h1-5,12H,(H3,9,11,13);2*1H;/q;;;+2/p-2/b10-5+;;;
- InChI Key: PZHXJLUMWROTOU-RWWJYAHQSA-L
- SMILES: [Pd+2].[Cl-].[Cl-].S=C(N)N/N=C/C1C=CC=CC=1O
Computed Properties
- Exact Mass: 370.88800
- Monoisotopic Mass: 370.88782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Melting Point: >300 °C
- PSA: 71.30000
- LogP: 3.33020
Salicylaldehyde thiosemicarbazone palladium(II) chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H311,H331
- Warning Statement: P261,P280,P301+P310,P311
- Hazardous Material transportation number:UN 3467 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 23/24/25
- Safety Instruction: 36/37-45
-
Hazardous Material Identification:
Salicylaldehyde thiosemicarbazone palladium(II) chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 674125-1G |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 1G |
¥1809.4 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921719-1g |
Salicylaldehyde thiosemicarbazone \npalladium(II) chloride |
219954-63-9 | 97% | 1g |
¥1,062.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77680-1g |
Dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea |
219954-63-9 | 1g |
¥1588.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77680-250mg |
Dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea |
219954-63-9 | 250mg |
¥498.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025487-1g |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 1g |
¥1770 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025487-250mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 250mg |
¥549 | 2023-09-09 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601993-100mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 0.97 | 100mg |
¥0.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921719-250mg |
Salicylaldehyde thiosemicarbazone \npalladium(II) chloride |
219954-63-9 | 97% | 250mg |
¥329.40 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253529-250mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride, |
219954-63-9 | 250mg |
¥286.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-253529-250 mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride, |
219954-63-9 | 250MG |
¥286.00 | 2023-07-10 |
Salicylaldehyde thiosemicarbazone palladium(II) chloride Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on Salicylaldehyde thiosemicarbazone palladium(II) chloride
Introduction to Salicylaldehyde thiosemicarbazone palladium(II) chloride and Its Applications in Modern Chemistry
Salicylaldehyde thiosemicarbazone palladium(II) chloride, a compound with the CAS number 219954-63-9, represents a significant advancement in the field of coordination chemistry and its applications. This complex, featuring a palladium(II) core coordinated with a salicylaldehyde thiosemicarbazone ligand, has garnered considerable attention due to its unique structural properties and versatile functionalities. The compound's synthesis, chemical properties, and emerging applications in catalysis, medicinal chemistry, and material science are areas of intense research interest.
The synthesis of Salicylaldehyde thiosemicarbazone palladium(II) chloride involves a carefully orchestrated coordination process where the palladium(II) ion interacts with the salicylaldehyde thiosemicarbazone ligand. This interaction leads to the formation of a stable complex characterized by distinct spectroscopic and thermal properties. The compound's molecular structure, which includes a palladium center coordinated to nitrogen and sulfur donor atoms from the ligand, contributes to its remarkable catalytic activity. Recent studies have highlighted its role as an effective catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
One of the most compelling aspects of Salicylaldehyde thiosemicarbazone palladium(II) chloride is its potential in medicinal chemistry. The compound exhibits inhibitory effects on certain enzymes and has shown promise in preclinical studies as an anti-inflammatory agent. The salicylaldehyde moiety, known for its pharmacological properties, plays a crucial role in modulating biological pathways. Additionally, the palladium(II) center offers opportunities for further derivatization, enabling the development of novel therapeutic agents with enhanced specificity and efficacy.
In the realm of material science, Salicylaldehyde thiosemicarbazone palladium(II) chloride has been explored for its potential applications in nanotechnology and smart materials. The compound's ability to form stable complexes with various substrates makes it an excellent candidate for designing functional materials with tailored properties. For instance, researchers have investigated its use in the development of luminescent materials and sensors. The luminescent properties of the complex can be harnessed for bioimaging applications, while its catalytic activity could be leveraged in the design of self-healing materials.
The latest research on Salicylaldehyde thiosemicarbazone palladium(II) chloride has also delved into its environmental impact and sustainability. Studies have demonstrated that this compound can be used as a green catalyst in industrial processes, reducing the need for harsh reagents and minimizing waste generation. This aligns with the growing global emphasis on sustainable chemistry practices. Moreover, the compound's stability under various conditions makes it suitable for long-term applications in both laboratory and industrial settings.
Future directions in the study of Salicylaldehyde thiosemicarbazone palladium(II) chloride include exploring its role in drug delivery systems and nanomedicine. The compound's ability to form stable nanoparticles could be exploited to develop targeted drug delivery platforms that enhance therapeutic outcomes. Additionally, its catalytic properties might be utilized to develop new synthetic routes for complex molecules, further expanding its utility in pharmaceutical research.
In conclusion, Salicylaldehyde thiosemicarbazone palladium(II) chloride is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in catalysis, medicinal chemistry, material science, and environmental chemistry. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
219954-63-9 (Salicylaldehyde thiosemicarbazone palladium(II) chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)